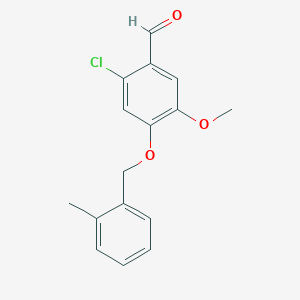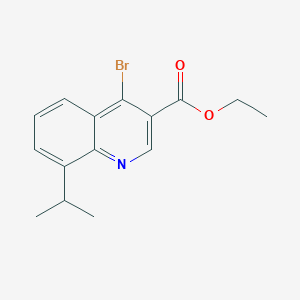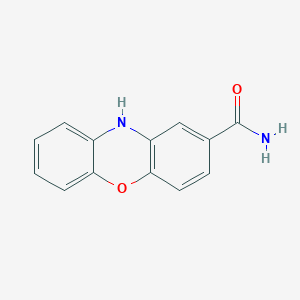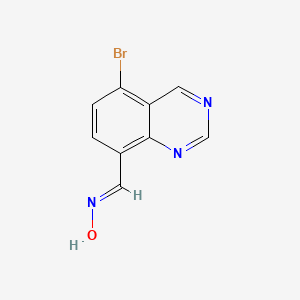![molecular formula C24H16 B13015026 1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene](/img/structure/B13015026.png)
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene is a complex organic compound belonging to the family of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes multiple fused rings, making it an interesting subject for various scientific studies
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene typically involves a multi-step process. One common method includes the use of palladium-catalyzed cyclopentannulation followed by Scholl cyclodehydrogenation . This method allows for the formation of the complex fused ring structure characteristic of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydro derivatives.
Scientific Research Applications
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Applied in the development of organic semiconductors and optoelectronic devices
Mechanism of Action
The mechanism by which 1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene exerts its effects is primarily related to its electronic properties. It can interact with various molecular targets, including enzymes and receptors, through π-π interactions and other non-covalent interactions. These interactions can influence the pathways involved in electronic conduction and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 3,4,9,10-Tetrahydrodicyclopenta[cd,lm]perylene
- 3,4,9,10-Tetramethylperylene
Uniqueness
1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene is unique due to its specific ring structure and electronic properties. Compared to similar compounds, it exhibits different magnetic and electronic behaviors, which can be attributed to the differences in the transverse correlations between the positions of the chains in its structure .
Properties
Molecular Formula |
C24H16 |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
heptacyclo[13.5.2.22,5.03,11.04,8.012,21.018,22]tetracosa-1(21),2,4,8,10,12,14,18(22),19,23-decaene |
InChI |
InChI=1S/C24H16/c1-2-14-6-10-18-20-12-8-16-4-3-15-7-11-19(24(20)22(15)16)17-9-5-13(1)21(14)23(17)18/h5-12H,1-4H2 |
InChI Key |
FCUZIOYDBKVZCF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=C3C4=CC=C5CCC6=C5C4=C(C=C6)C7=C3C2=C1C=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl2-(2-oxa-6-azaspiro[3.5]nonan-8-yl)acetate](/img/structure/B13014960.png)
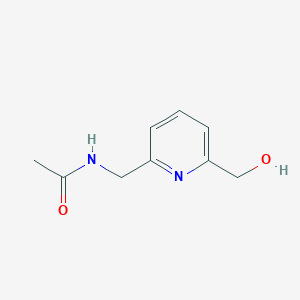
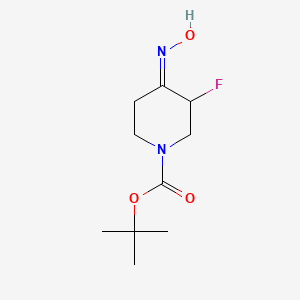
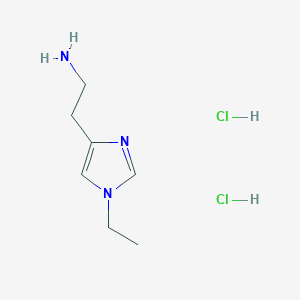
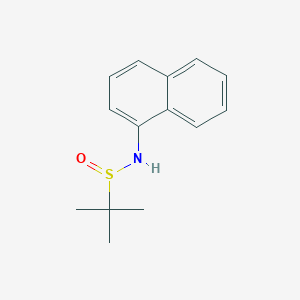
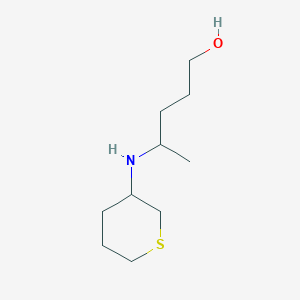
![3-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13015015.png)


